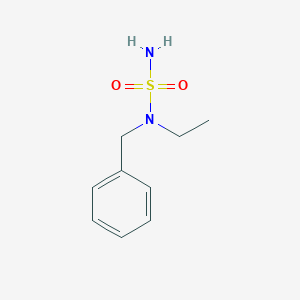

N-benzyl-N-ethylaminosulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

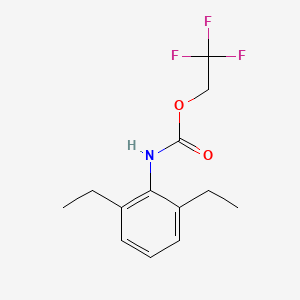

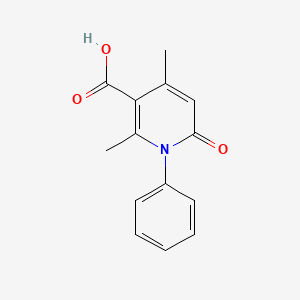

“N-benzyl-N-ethylaminosulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .

Synthesis Analysis

The synthesis of “N-benzyl-N-ethylaminosulfonamide” and similar compounds has been reported in several studies . For instance, one study reported the design and synthesis of novel amide/sulfonamide derivatives based on previously reported anti-inflammatory compounds . Another study reported the cyclization of N-substituted propynamides, initiated by readily available electrophilic sulfenylating agent, enabling the synthesis of quinolinones and benzo .

Molecular Structure Analysis

The molecular structure of “N-benzyl-N-ethylaminosulfonamide” consists of a benzyl group and an ethylaminosulfonamide group . The structure of this compound and similar ones plays a crucial role in their biological activities .

Aplicaciones Científicas De Investigación

Synthesis of N-Benzyl and N-Biphenylmethyl Substituted Imidazole Derivatives

Specific Scientific Field

This application falls under the field of Medicinal Chemistry.

Summary of the Application

N-Benzyl and N-Biphenylmethyl substituted imidazole derivatives based on (E)-urocanic acid have potential as antihypertensive leads . These compounds were synthesized as potential AT1 receptor blockers .

Methods of Application or Experimental Procedures

A series of these derivatives were synthesized using a facile and efficient route . The newly synthesized analogues were evaluated for binding to the human AT1 receptor .

Results or Outcomes

Cationic Polymerization with N-Benzyl and N-Alkoxy Pyridinium Salts

Specific Scientific Field

This application is in the field of Polymer Synthesis/Polymer Catalysis.

Summary of the Application

N-Benzyl and N-Alkoxy pyridinium salts are used as thermal and photochemical initiators for cationic polymerization .

Methods of Application or Experimental Procedures

These salts initiate the cationic polymerization of various monomers . Their initiation activities were evaluated with the emphasis on the structure-activity relationship .

Results or Outcomes

N-Alkoxy pyridinium salts participate in ascorbate assisted redox reactions to generate reactive species capable of initiating cationic polymerization . The application of pyridinium salts to the synthesis of block copolymers of monomers polymerizable with different mechanisms are described .

Visible-light-promoted Generation of p-(N,N-dimethyl)benzyl Equivalents

Specific Scientific Field

This application is in the field of Organic Chemistry.

Summary of the Application

The development and applications of novel synthetic intermediates are essential for synthetic chemistry. α-Amino alkyl radicals have been proven to be promising synthetic intermediates for the construction of versatile natural products and drugs .

Methods of Application or Experimental Procedures

A series of trifluoromethyl-containing diarylalkanes were obtained in good to high yields from the visible-light-promoted reaction of N,N-dimethyl arylamines and quinols under very mild reaction conditions .

Results or Outcomes

The route provides novel access to trifluoromethyl-containing arenes under environment-friendly conditions .

Synthesis and Characterization of New Na+ Complexes of N-benzyl Cyclic Peptoids

Specific Scientific Field

This application is in the field of Polymer Chemistry.

Summary of the Application

Three new metallated species bearing N-benzyl groups as side chains were synthesized .

Methods of Application or Experimental Procedures

Na+ complexes were investigated by means of spectroscopic (NMR), computational (DFT) and X-ray crystallographic studies .

Results or Outcomes

The first application of these complexes as catalysts in the ring opening polymerization (ROP) of L-lactide (L-LA) was examined .

Synthesis and Identification of Heteroaromatic N-benzyl Sulfonamides

Specific Scientific Field

This application is in the field of Medicinal Chemistry.

Summary of the Application

The cell viability investigation identifies a subset of N-benzylic sulfonamides derived from the indole scaffold to be targeted for further development into novel molecules with potential therapeutic value .

Methods of Application or Experimental Procedures

The most cytotoxic of the compounds prepared, AAL-030, exhibited higher potency than other well-known anticancer agents Indisulam and ABT-751 .

Results or Outcomes

The results suggest that these compounds have potential as anticancer agents .

Propiedades

IUPAC Name |

[ethyl(sulfamoyl)amino]methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWRQLZDRJIBNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-ethylaminosulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)